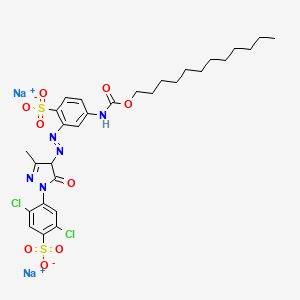

C.I. Acid Yellow 218

Description

Structure

2D Structure

Properties

CAS No. |

61814-57-1 |

|---|---|

Molecular Formula |

C29H35Cl2N5Na2O9S2 |

Molecular Weight |

778.6 g/mol |

IUPAC Name |

disodium;2,5-dichloro-4-[4-[[5-(dodecoxycarbonylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C29H37Cl2N5O9S2.2Na/c1-3-4-5-6-7-8-9-10-11-12-15-45-29(38)32-20-13-14-25(46(39,40)41)23(16-20)33-34-27-19(2)35-36(28(27)37)24-17-22(31)26(18-21(24)30)47(42,43)44;;/h13-14,16-18,27H,3-12,15H2,1-2H3,(H,32,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |

InChI Key |

HKAOXGYNZYWYAQ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)C.[Na+].[Na+] |

Origin of Product |

United States |

Environmental Occurrence and Ecological Impact of C.i. Acid Yellow 218

Distribution and Persistence of C.I. Acid Yellow 218 in Aquatic Ecosystems

Specific studies monitoring the presence and behavior of this compound in the environment are scarce.

Contamination Levels in Textile Wastewater and Receiving Water Bodies

No specific data regarding the measured concentrations of this compound in industrial effluents or receiving water bodies such as rivers, lakes, or oceans could be located. While textile dyes are recognized as significant components of wastewater from dyeing processes, the particular contribution of Acid Yellow 218 has not been documented in the available literature. environmentclearance.nic.in

Environmental Fate and Transport Mechanisms of this compound

The environmental fate, including degradation pathways (such as hydrolysis or photodegradation) and transport mechanisms of this compound, remains uncharacterized in published research. General principles of azo dye behavior suggest a potential for persistence, particularly under anaerobic conditions, but specific studies on this compound are absent.

Ecotoxicological Implications of this compound in Aquatic Biota

There is a significant gap in the scientific literature regarding the ecotoxicological effects of this compound.

Impacts on Aquatic Microorganisms and Microbial Communities

No studies were found that investigated the specific impacts of this compound on aquatic microorganisms, such as bacteria and algae, or on the structure and function of microbial communities.

Effects on Model Aquatic Organisms (e.g., Danio rerio) Development and Physiology

No toxicological research detailing the effects of this compound on the development, physiology, or survival of model aquatic organisms like the zebrafish (Danio rerio) is currently available. Therefore, key toxicity metrics such as the median lethal concentration (LC50) have not been established for this specific dye.

Bioaccumulation Potential and Ecosystemic Perturbations

The potential for this compound to bioaccumulate in aquatic organisms or to cause wider ecosystemic perturbations has not been assessed. There is no available data on its bioaccumulation factor (BAF) or potential for biomagnification through the food chain.

Formation and Environmental Significance of Transformation Products of this compound

The environmental fate of this compound, an azo dye, is a matter of significant concern, primarily due to the nature of its breakdown products. While the parent dye molecule is designed for stability, various environmental and treatment processes can transform it, leading to the formation of new chemical entities. The primary degradation pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-). scbt.com This process breaks the molecule into smaller components, typically aromatic amines, which can be more environmentally problematic than the original dye. tandfonline.com

Identification of Recalcitrant Intermediates

Under anaerobic conditions, such as those found in sediments or certain stages of wastewater treatment, microbial action can cleave the azo linkage in dyes like this compound. This breakdown leads to the formation of aromatic amines. tandfonline.com These intermediates are often colorless, meaning that a loss of color in wastewater does not necessarily signify a complete removal of pollutants. Many of these aromatic amine metabolites are known to be recalcitrant, meaning they resist further degradation and can persist in the environment. tandfonline.com

While specific degradation studies detailing all intermediates for this compound are not extensively published, the degradation of other azo dyes provides insight into the likely transformation products. For instance, studies on other complex azo dyes have shown the formation of intermediates such as naphthalene-1,5-disulfonic acid through asymmetrical cleavage. tandfonline.com Advanced Oxidation Processes (AOPs), which utilize highly reactive species like hydroxyl radicals, are employed to break down these recalcitrant compounds further into simpler, less harmful substances like low-molecular-weight organic acids, and ultimately, carbon dioxide and water. mdpi.comresearchgate.net

The following table summarizes potential intermediate classes formed during the incomplete degradation of complex azo dyes.

| Class of Compound | General Structure/Description | Environmental Significance |

| Aromatic Amines | Compounds containing an amino group (-NH₂) attached to an aromatic ring. | Often more toxic and potentially carcinogenic than the parent azo dye; can be persistent. tandfonline.com |

| Sulfonated Naphthalenes | Naphthalene structures containing one or more sulfonic acid groups. | Can be recalcitrant to further degradation. tandfonline.com |

| Chlorinated Aromatics | Benzene (B151609) or other aromatic rings containing chlorine atoms, derived from the parent dye structure. | Can exhibit significant toxicity and persistence. |

| Low-Molecular-Weight Organic Acids | Simple organic acids formed from the breakdown of aromatic rings. | Generally less toxic and more biodegradable; represent a later stage of degradation. researchgate.net |

Comparative Ecotoxicity of Parent Compound versus Degradation By-products

A critical aspect of dye pollution is that the degradation process does not always lead to detoxification. In many cases, the transformation products are more toxic than the parent compound. mdpi.com The aromatic amines generated from the reductive cleavage of azo dyes are a primary example, as many are known or suspected carcinogens and mutagens. tandfonline.com

This table provides a qualitative comparison of the ecotoxicity between parent azo dyes and their common degradation by-products.

| Compound Type | Typical Acute Toxicity (Aquatic Life) | Carcinogenic/Mutagenic Potential | Persistence |

| Parent Azo Dyes | Low to Moderate | Generally Low (as intact molecule) | High (designed for stability) apacsci.com |

| Aromatic Amine By-products | Moderate to High | Often High tandfonline.com | Moderate to High (Recalcitrant) tandfonline.com |

Global Regulatory Frameworks and Research Initiatives Addressing Textile Dye Pollution

The significant environmental impact of textile dyes has prompted the establishment of global regulatory frameworks and spurred numerous research initiatives aimed at mitigating pollution. apacsci.commeghmaniglobal.com These efforts focus on restricting hazardous chemicals, promoting safer alternatives, and developing effective treatment technologies.

Several key regulations and initiatives shape the management of textile dyes worldwide:

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): Enacted by the European Union, REACH requires manufacturers and importers to register chemical substances and assess their potential impacts on human health and the environment. apacsci.comglobaltextiletimes.com It restricts the use of certain hazardous substances, including specific azo dyes that can release carcinogenic aromatic amines. apacsci.com

Zero Discharge of Hazardous Chemicals (ZDHC) Programme: This is a collaborative effort by major apparel and footwear brands to eliminate hazardous chemicals from their supply chains. apacsci.comglobaltextiletimes.com ZDHC publishes a Manufacturing Restricted Substances List (MRSL) that bans the intentional use of specific dyes and other chemicals in textile processing.

Clean Water Act (United States): The U.S. Environmental Protection Agency (EPA) sets standards for the discharge of pollutants from industrial sources, including textile mills, into water bodies. globaltextiletimes.com

Eco-certifications: Several independent certifications provide consumers with information about the environmental and human health safety of textiles. These include:

OEKO-TEX® Standard 100: Tests textiles for a wide range of harmful substances, including illegal and regulated dyes. ayerhsmagazine.com

Bluesign®: A comprehensive system that evaluates the entire textile production chain to ensure that components and processes are safe for the environment, workers, and consumers. ayerhsmagazine.com

Global Organic Textile Standard (GOTS): Requires the use of organic fibers and prohibits the use of toxic dyes and other chemicals throughout the manufacturing process. ayerhsmagazine.com

Research initiatives are focused on several key areas. The International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP) conduct toxicological studies to evaluate the carcinogenic potential of various chemicals, including dyes. sdc.org.ukiarc.fr There is also extensive research into innovative and sustainable practices, such as the development of advanced oxidation processes and biological treatment methods for dye-containing wastewater, as well as the creation of "cleaner" dye chemistries that have a reduced environmental impact. tandfonline.commeghmaniglobal.com

Advanced Oxidation Processes Aops for the Remediation of C.i. Acid Yellow 218

Photocatalytic Degradation of C.I. Acid Yellow 218

Role of UV and Visible Light Irradiation in this compound Mineralization

This highlights a clear opportunity for future environmental chemistry research to investigate the treatability of this compound using these promising advanced oxidation technologies.

Photogenerated Charge Carrier Dynamics and Reaction Mechanisms

Photocatalysis is an AOP that utilizes a semiconductor catalyst, often titanium dioxide (TiO₂), which upon illumination with light of sufficient energy, generates electron-hole pairs. These charge carriers are the primary drivers of the redox reactions that lead to the degradation of organic pollutants.

When the photocatalyst absorbs a photon with energy equal to or greater than its band gap, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving behind a positively charged hole (h⁺) in the valence band. electrochemsci.org These photogenerated charge carriers can then migrate to the catalyst surface and initiate redox reactions.

The holes (h⁺) are powerful oxidizing agents and can directly oxidize the adsorbed dye molecules. Alternatively, they can react with water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH), which are non-selective and highly reactive oxidants. The electrons (e⁻) in the conduction band can react with dissolved oxygen to form superoxide radical anions (•O₂⁻), which can further react to produce other reactive oxygen species, including hydroxyl radicals.

The efficiency of the photocatalytic process is often limited by the recombination of photogenerated electron-hole pairs, which releases energy as heat or light and reduces the number of charge carriers available for redox reactions. electrochemsci.org Doping the photocatalyst with other elements, such as vanadium, can create intermediate energy levels within the band gap, which can trap electrons and inhibit recombination, thereby enhancing the photocatalytic activity. electrochemsci.org

The proposed mechanism for the photocatalytic degradation of azo dyes like this compound involves the following key steps:

Adsorption: The dye molecule adsorbs onto the surface of the photocatalyst.

Photoexcitation: The photocatalyst absorbs photons, generating electron-hole pairs.

Redox Reactions:

Holes react with water or hydroxide ions to form hydroxyl radicals.

Electrons react with oxygen to form superoxide radicals.

Degradation: The highly reactive hydroxyl and superoxide radicals attack the dye molecule, leading to the cleavage of the azo bond (-N=N-) and the aromatic rings, ultimately resulting in the mineralization of the dye into carbon dioxide, water, and inorganic ions.

Electrochemical Oxidation of this compound

Electrochemical oxidation is another AOP that employs an electric current to drive the degradation of organic pollutants. This process can occur through direct or indirect oxidation mechanisms at the anode surface.

The choice of anode material is critical to the efficiency and effectiveness of the electrochemical oxidation process. The ideal anode should have a high oxygen evolution potential, which favors the generation of hydroxyl radicals over the competing oxygen evolution reaction. Boron-doped diamond (BDD) electrodes are often considered highly effective for this purpose due to their wide potential window and ability to generate a high concentration of hydroxyl radicals. nih.govnih.gov Other commonly used anode materials include dimensionally stable anodes (DSAs) such as those based on mixed metal oxides of iridium, ruthenium, and tin. ub.eduresearchgate.net

The kinetics of electrochemical degradation are influenced by several key operating parameters:

Current Density: Increasing the current density generally leads to a faster degradation rate due to the increased production of oxidizing species. ub.eduresearchgate.net However, excessively high current densities can lead to decreased current efficiency due to parasitic reactions like oxygen evolution.

Voltage: The applied voltage determines the driving force for the electrochemical reactions. It is directly related to the current density and the cell resistance.

Chloride Concentration: The presence of chloride ions in the wastewater can significantly impact the degradation process. Chloride ions can be oxidized at the anode to form active chlorine species (Cl₂, HClO, ClO⁻), which are powerful oxidants and can contribute to the indirect oxidation of the dye. ub.eduscispace.com This can enhance the decolorization rate. ub.edu However, the formation of chlorinated organic byproducts can be a concern.

Below is a table summarizing the effect of various parameters on the electrochemical degradation of azo dyes.

| Parameter | Effect on Degradation Rate | Notes |

| Current Density | Increases with increasing current density up to an optimal point. | Higher current density enhances the generation of reactive oxygen species. ub.edu |

| Initial Dye Concentration | Decreases with increasing initial concentration. | A higher concentration of dye molecules competes for the available oxidizing species. researchgate.net |

| pH | Often more effective in acidic conditions. | The predominant active chlorine species is dependent on pH. ub.edu |

| Chloride Concentration | Can enhance degradation through the formation of active chlorine. | Leads to indirect oxidation pathways. ub.eduscispace.com |

In addition to direct electron transfer at the anode, indirect oxidation plays a crucial role in the electrochemical degradation of this compound. This involves the electrochemical generation of reactive species in the bulk solution, which then attack the dye molecules.

The primary electrochemically generated reactive species is the hydroxyl radical (•OH), which is formed from the oxidation of water at the anode surface. As previously mentioned, in the presence of chloride ions, active chlorine species are also generated and contribute to the oxidation process. ub.edu

Another important indirect oxidation mechanism is the electro-Fenton process. This involves the addition of ferrous ions (Fe²⁺) to the system. At the cathode, oxygen is reduced to hydrogen peroxide (H₂O₂). The added Fe²⁺ then reacts with the electrogenerated H₂O₂ in a Fenton-like reaction to produce hydroxyl radicals in the bulk solution. nih.gov This process can significantly enhance the degradation rate of organic pollutants. nih.gov

Ozonation and Peroxonation (O₃/H₂O₂) for this compound Removal

Ozonation is a well-established AOP that utilizes ozone (O₃), a powerful oxidizing agent, to degrade organic pollutants. The efficiency of ozonation can be further enhanced by the addition of hydrogen peroxide (H₂O₂), a process known as peroxonation.

The degradation of this compound by ozonation can proceed through two main pathways:

Direct Ozonolysis: Ozone can directly react with the dye molecule. Ozone is an electrophilic reagent and tends to attack electron-rich moieties in the dye structure, such as the azo bond and aromatic rings. This direct reaction is often selective and may not lead to complete mineralization.

Radical-Mediated Ozonation: Ozone can decompose in water, particularly at higher pH values, to form hydroxyl radicals (•OH). This decomposition can be accelerated by the presence of initiators such as hydrogen peroxide (in the peroxonation process). The hydroxyl radicals are much more reactive and less selective than ozone, leading to a more complete and rapid degradation of the dye molecule. researchgate.net

The peroxonation process (O₃/H₂O₂) enhances the generation of hydroxyl radicals through the reaction between ozone and hydrogen peroxide. This synergistic effect often leads to higher degradation rates compared to ozonation alone. researchgate.net The efficiency of both ozonation and peroxonation is influenced by factors such as pH, ozone dose, and the initial dye concentration. researchgate.net For instance, increasing the ozone gas flow rate and concentration has been shown to improve the removal efficiency of a similar dye, Acid Yellow 17. researchgate.net

Radiolytic Degradation of this compound

Radiolytic degradation is an advanced oxidation process that utilizes high-energy radiation, such as gamma rays, to induce the decomposition of pollutants. This method is effective in breaking down complex organic molecules like this compound.

Gamma Radiation Induced Processes

Gamma radiation is a form of ionizing radiation that can penetrate aqueous solutions and induce chemical changes. researchgate.netiaea.org When water is subjected to gamma radiation, it absorbs energy, leading to the formation of various reactive species, including hydrated electrons (eₐₙ⁻), hydrogen atoms (•H), and hydroxyl radicals (•OH). researchgate.net These species are highly reactive and can attack and degrade dye molecules present in the water. researchgate.netiaea.org Studies on similar dyes, such as Reactive Yellow 18, have demonstrated that gamma radiation alone can effectively decolorize and degrade the dye structure. mdpi.comresearchgate.net The degradation efficiency is directly related to the absorbed dose of radiation.

Role of Ionizing Radiation in Hydroxyl Radical Production

The primary mechanism for the degradation of organic pollutants by ionizing radiation in aqueous solutions is the generation of hydroxyl radicals. nih.govnih.gov The radiolysis of water molecules produces these highly oxidative species, which can non-selectively attack the chromophoric groups and aromatic rings of the dye molecule, leading to its decomposition. researchgate.netiaea.orgnih.gov The hydroxyl radical is a powerful oxidizing agent that plays a central role in the mineralization of the dye into simpler inorganic compounds such as carbon dioxide and water. researchgate.net The presence of hydrogen peroxide can further enhance the production of hydroxyl radicals under gamma radiation, leading to increased degradation efficiency. mdpi.com

Parameters Affecting Degradation Efficiency (e.g., Absorbed Dose, H₂O₂ Concentration)

The efficiency of the radiolytic degradation of this compound is influenced by several operational parameters.

Absorbed Dose: The absorbed dose of gamma radiation is a critical factor. Generally, an increase in the absorbed dose leads to a higher degradation efficiency due to the increased production of reactive species. For Reactive Yellow 18, the degradation efficiency increased with the absorbed dose, with a maximum degradation of 99% achieved at 20 kGy for a 30 mg/L solution. mdpi.com

H₂O₂ Concentration: The addition of hydrogen peroxide can significantly enhance the degradation process. H₂O₂ acts as a source of additional hydroxyl radicals when irradiated. For Reactive Yellow 18, increasing the H₂O₂ concentration led to higher degradation, with a 99% degradation achieved with 0.6 mL of H₂O₂ at a 20 kGy dose. mdpi.com The synergistic effect of H₂O₂ and gamma radiation has been observed for various dyes. researchgate.net

Initial Dye Concentration: The initial concentration of the dye also affects the degradation efficiency. Higher initial dye concentrations generally lead to lower degradation percentages at a given absorbed dose, as the number of reactive species per dye molecule decreases. mdpi.comnih.gov For Reactive Yellow 18, increasing the initial concentration from 30 mg/L to 90 mg/L decreased the degradation efficiency from 99% to 70% at a 20 kGy dose. mdpi.com

pH of the Solution: The pH of the solution can influence the degradation process. For Reactive Yellow 18, a higher degradation of over 90% was observed at an acidic pH of 3 in the presence of H₂O₂ and a 20 kGy absorbed dose. mdpi.com

Interactive Data Tables

Table 1: Effect of Absorbed Dose and Initial Concentration on the Degradation of Reactive Yellow 18 (as a proxy for this compound)

| Initial Dye Concentration (mg/L) | Absorbed Dose (kGy) | Degradation Efficiency (%) |

| 30 | 5 | ~60 |

| 30 | 10 | ~80 |

| 30 | 15 | ~95 |

| 30 | 20 | 99 |

| 60 | 20 | ~85 |

| 90 | 20 | 70 |

Data extrapolated from graphical representations in a study on Reactive Yellow 18. mdpi.com

Table 2: Effect of H₂O₂ Concentration on the Degradation of Reactive Yellow 18 at 20 kGy (as a proxy for this compound)

| H₂O₂ Concentration (mL) | Degradation Efficiency (%) |

| 0.2 | ~85 |

| 0.4 | ~92 |

| 0.6 | 99 |

Data extrapolated from graphical representations in a study on Reactive Yellow 18. mdpi.com

Biological and Biotechnological Approaches for C.i. Acid Yellow 218 Decolorization and Degradation

Microbial Decolorization and Biodegradation of C.I. Acid Yellow 218

Microorganisms, including bacteria, fungi, and algae, have demonstrated significant potential for the decolorization and degradation of a wide range of synthetic dyes. These processes can occur through various mechanisms, including biosorption, bioaccumulation, and enzymatic degradation, with the latter being crucial for the complete breakdown of the dye structure.

Bacteria are widely recognized for their ability to decolorize and degrade azo dyes, which are characterized by the presence of one or more azo bonds (-N=N-). While specific bacterial strains extensively studied for the degradation of this compound are not prominently documented in available research, the principles of bacterial azo dye transformation are well-established. Often, microbial consortia, which are mixed cultures of different bacterial species, exhibit higher and more efficient degradation capabilities than single-strain cultures. This is attributed to the synergistic metabolic activities of the different species within the consortium, where the metabolic product of one strain can be utilized as a substrate by another. For instance, consortia containing species of Pseudomonas, Bacillus, and Enterobacter have been shown to be effective in decolorizing various azo dyes.

The complete biodegradation of azo dyes like this compound by bacteria is typically a two-stage process involving both anaerobic and aerobic conditions.

Under anaerobic (oxygen-deficient) conditions, the primary step is the reductive cleavage of the azo bond. This reaction is generally non-specific and results in the breaking of the -N=N- linkage, leading to the formation of colorless, and potentially hazardous, aromatic amines. This initial step is responsible for the decolorization of the dye.

Following the anaerobic stage, the aromatic amines generated are further broken down under aerobic (oxygen-rich) conditions. Aerobic bacteria utilize these amines as a source of carbon and energy, typically through hydroxylation and ring-opening mechanisms, ultimately leading to their complete mineralization into simpler, non-toxic compounds like carbon dioxide, water, and inorganic salts. This sequential anaerobic-aerobic treatment is crucial for the complete detoxification of azo dye-containing wastewater.

The key enzymes responsible for the initial anaerobic cleavage of the azo bond are azoreductases. These enzymes are found in a wide variety of bacteria and catalyze the reductive cleavage of the azo linkage. Azoreductases are typically flavin-dependent enzymes that use reduced flavin mononucleotide (FMN) as a cofactor.

The mechanism involves the transfer of electrons from an electron donor, most commonly NADH or NADPH, to the azo dye. The enzyme facilitates this transfer, with the reduced flavin acting as an intermediate electron carrier. This process reduces the azo bond, breaking it and forming two separate aromatic amine molecules. The presence of oxygen can inhibit the activity of some azoreductases, as oxygen can compete for the reduced electron carriers, which is why this step is more efficient under anaerobic or microaerophilic conditions.

Fungi, particularly white-rot and certain non-ligninolytic fungi, are highly effective in degrading a wide range of recalcitrant organic pollutants, including synthetic dyes. Their efficacy stems from their robust enzymatic systems.

Research has demonstrated the potential of fungal strains such as Aspergillus niger and Trichoderma harzianum in the decolorization of this compound. In studies evaluating the ability of these fungi to degrade various acid dyes, Aspergillus niger showed a significant capacity to remove between 70% and 90% of this compound. In the same studies, Trichoderma harzianum was also capable of decolorizing the dye, although with a lower efficiency of 30% to 40%. The decolorization process by these fungi can involve both biosorption of the dye onto the fungal mycelia and enzymatic degradation.

| Fungal Strain | This compound Decolorization Efficiency (%) |

|---|---|

| Aspergillus niger | 70 - 90 |

| Trichoderma harzianum | 30 - 40 |

The primary mechanism for dye degradation by many fungi, especially white-rot fungi, is through the action of their extracellular ligninolytic enzyme systems. These enzymes are non-specific and have a high redox potential, allowing them to oxidize a broad range of substrates, including the complex aromatic structures of dyes. The main enzymes involved are:

Laccase (Lac): These copper-containing oxidases catalyze the oxidation of phenolic compounds and aromatic amines.

Manganese Peroxidase (MnP): These heme-containing peroxidases require Mn(II) as a co-substrate, which they oxidize to Mn(III). The Mn(III) then acts as a diffusible redox mediator that can oxidize a wide range of phenolic and non-phenolic compounds.

Lignin Peroxidase (LiP): These are also heme-containing peroxidases that can directly oxidize non-phenolic aromatic compounds with high redox potentials.

While Aspergillus niger and Trichoderma harzianum are not classical white-rot fungi, they are known to produce some of these oxidative enzymes, such as laccases and peroxidases, which are believed to play a significant role in their ability to decolorize and degrade synthetic dyes like this compound.

Microalgae present another biological avenue for the treatment of dye-laden wastewater, a process often referred to as phycoremediation. Algae can remove dyes from aqueous solutions through several mechanisms, including physical adsorption onto the cell surface (biosorption) and metabolic breakdown (biodegradation).

Algal bioremediation is considered an environmentally friendly approach as it does not produce toxic sludge and can contribute to CO2 fixation. While specific research on the use of algae for the remediation of this compound is limited, studies on other azo dyes have shown that certain algal species, such as those from the genera Chlorella and Spirogyra, are capable of decolorization. The degradation process in algae can also involve enzymatic activities, similar to bacteria, where enzymes like azoreductase break down the azo bond. The efficiency of algal bioremediation depends on factors such as the algal species, dye concentration, pH, and temperature.

Adsorption and Hybrid Treatment Strategies for C.i. Acid Yellow 218 Removal

Adsorption Technologies for C.I. Acid Yellow 218 Removal

Adsorption is a widely employed method for dye removal due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. scirp.orgresearchgate.net This process involves the accumulation of dye molecules onto the surface of a solid adsorbent.

Novel Adsorbent Materials and Their Characterization (e.g., Modified Chitin (B13524), Activated Carbon, Bentonite (B74815), Agricultural By-products)

The quest for cost-effective and efficient adsorbents has driven research into various materials, including modified natural polymers, activated carbons, clays, and agricultural wastes. frontiersin.org

Modified Chitin: Chitin, a biopolymer derived from sources like crab shells, can be modified to enhance its adsorption capacity for anionic dyes like Acid Yellow 218. scirp.orgscirp.org Characterization using techniques like Fourier-transform infrared spectroscopy (FTIR) reveals the presence of functional groups such as amino and hydroxyl groups, which play a crucial role in the adsorption process. Scanning electron microscopy (SEM) can be used to observe the surface morphology and porosity of the chitin-based adsorbents. deswater.com

Activated Carbon: Activated carbon is a highly effective adsorbent due to its large surface area and porous structure. scirp.orgnih.gov It can be produced from various carbonaceous materials, including agricultural by-products. jmaterenvironsci.com Characterization of activated carbon involves determining properties like surface area (often using the BET method), pore volume, and the presence of surface functional groups through techniques like FTIR. scirp.org For instance, granular activated carbon with a surface area of 950 m²/g has shown significant adsorption for acid dyes. scirp.org

Bentonite: Bentonite is a type of clay that can be modified to improve its affinity for organic pollutants. rdd.edu.iqirost.ir Acid activation of bentonite can increase its capacity for adsorbing anionic dyes by altering its surface charge. researchgate.netmdpi.com Characterization methods for bentonite include X-ray diffraction (XRD) to identify its mineralogical composition and FTIR to analyze surface functional groups. deswater.com

Agricultural By-products: Various agricultural wastes, such as fruit peels, seed hulls, and straws, have been investigated as low-cost adsorbents. jmaterenvironsci.commdpi.com These materials are abundant and can be used directly or after modification to enhance their adsorption capabilities. lmu.edu.ngmdpi.com Their effectiveness stems from the presence of cellulose, hemicellulose, and lignin, which contain functional groups like hydroxyl and carboxyl groups that can bind with dye molecules. lmu.edu.ng Characterization typically involves FTIR to identify these functional groups and SEM to examine the surface structure. deswater.com For example, activated carbon derived from Lufa Acutangula seed hull has been successfully used for the removal of Acid Yellow 24. jmaterenvironsci.com

A summary of the characterization of these adsorbent materials is presented in the table below.

| Adsorbent Material | Key Functional Groups/Properties | Characterization Techniques |

| Modified Chitin | Amino, Hydroxyl | FTIR, SEM |

| Activated Carbon | High surface area, Porous structure | BET, FTIR |

| Bentonite | Silanol (B1196071) groups, Negative surface charge (can be modified) | XRD, FTIR |

| Agricultural By-products | Hydroxyl, Carboxyl, Carbonyl | FTIR, SEM |

Adsorption Kinetics and Isotherm Modeling (e.g., Langmuir, Freundlich, Pseudo-First/Second Order)

To understand the adsorption process, kinetic and isotherm models are employed to analyze the experimental data.

Adsorption Kinetics: Kinetic models describe the rate of dye uptake by the adsorbent. The pseudo-first-order and pseudo-second-order models are commonly used. The pseudo-second-order model often provides a better fit for the adsorption of acid dyes, suggesting that the rate-limiting step may be chemisorption. scirp.orgnih.gov For instance, the adsorption of Acid Yellow 25 onto chitin was found to be best described by the pseudo-second-order model. scirp.org

Adsorption Isotherms: Isotherm models describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. The Langmuir and Freundlich models are widely used. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to multilayer adsorption on a heterogeneous surface. nih.govscirp.org The choice of the best-fitting model depends on the specific adsorbent-adsorbate system. For example, the adsorption of an acid yellow dye on activated carbon was well-described by both Langmuir and Freundlich isotherms. scirp.org

The table below summarizes the key aspects of these models.

| Model | Description | Key Parameters |

| Kinetics | ||

| Pseudo-First-Order | Describes the rate of adsorption based on the number of unoccupied sites. | Rate constant (k₁) |

| Pseudo-Second-Order | Assumes the rate-limiting step is chemisorption involving valency forces through sharing or exchange of electrons. | Rate constant (k₂) |

| Isotherms | ||

| Langmuir | Assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. | Maximum adsorption capacity (Qₘ), Langmuir constant (b) |

| Freundlich | Empirically derived equation for multilayer adsorption on a heterogeneous surface. | Freundlich constants (Kբ and n) |

Mechanistic Understanding of Adsorption (e.g., Electrostatic Attraction, Ion Exchange, Hydrogen Bonding, Chelation)

The removal of this compound through adsorption involves several potential mechanisms:

Electrostatic Attraction: At acidic pH, the surface of many adsorbents becomes positively charged, leading to a strong electrostatic attraction with the anionic sulfonate groups of the acid dye. mdpi.com

Ion Exchange: In some cases, the anionic dye molecules can exchange with other anions present on the surface of the adsorbent.

Hydrogen Bonding: The presence of functional groups like hydroxyl and amino groups on the adsorbent surface can facilitate the formation of hydrogen bonds with the dye molecules. lmu.edu.ng

Chelation: Certain adsorbents may possess sites capable of forming coordinate bonds with the dye molecules, leading to chelation.

Influence of Solution Chemistry on Adsorption Performance (e.g., pH, Ionic Strength)

The efficiency of the adsorption process is significantly influenced by the chemical properties of the solution.

pH: The pH of the solution is a critical factor affecting the surface charge of the adsorbent and the ionization of the dye molecules. nih.gov For anionic dyes like Acid Yellow 218, adsorption is generally more favorable at lower pH values. scirp.orgjmaterenvironsci.comscirp.orgnih.govresearchgate.net At acidic pH, the adsorbent surface tends to be positively charged, enhancing the electrostatic attraction with the negatively charged dye anions. nih.gov For example, the removal of Acid Yellow 11 using activated carbon from Pisum Sativum peels was optimal at a pH of 2. nih.gov

Ionic Strength: The presence of salts in the wastewater can affect the adsorption process. An increase in ionic strength can either enhance or decrease the adsorption capacity depending on the specific interactions between the salt ions, dye molecules, and the adsorbent surface. In some cases, high ionic strength can lead to a screening effect on the electrostatic interactions, potentially reducing the adsorption of ionic dyes.

Coagulation-Flocculation for this compound Removal

Coagulation-flocculation is another effective method for treating dye-containing wastewater. ijstm.com This process involves the destabilization of colloidal particles (the dye molecules) by adding a coagulant, followed by the aggregation of these destabilized particles into larger flocs that can be easily removed by sedimentation or filtration. mdpi.com

Coagulant Selection and Dosing Optimization

The selection of an appropriate coagulant and the optimization of its dosage are crucial for achieving high removal efficiency.

Coagulant Selection: Common coagulants used for dye removal include inorganic salts like aluminum sulfate (B86663) (alum) and polyaluminum chloride (PAC), as well as iron salts like ferric chloride. researchgate.netdoaj.orgnih.gov The choice of coagulant depends on factors such as the type of dye, the characteristics of the wastewater, and the desired pH range for treatment. For acid dyes, aluminum-based coagulants are often effective. nih.gov

Dosing Optimization: The coagulant dosage must be carefully optimized to achieve maximum dye removal. researchgate.net An insufficient dose will result in incomplete coagulation, while an excessive dose can lead to the restabilization of the dye particles and poor settling of the flocs. The optimal dosage is typically determined through jar testing, where different amounts of coagulant are added to wastewater samples under controlled conditions. icontrolpollution.commdpi.com For instance, in the treatment of a wastewater containing an acid dye, an optimal dose of 40 mg/L of alum or PAC was found to achieve about 85% dye removal. nih.gov The optimal pH is also a critical parameter, with acidic conditions often favoring the removal of acid dyes. doaj.orgnih.gov

The table below provides a general overview of common coagulants and their typical optimal pH ranges for treating acid dye wastewater.

| Coagulant | Chemical Formula | Typical Optimal pH Range for Acid Dyes |

| Aluminum Sulfate (Alum) | Al₂(SO₄)₃·14H₂O | 5-6 researchgate.net |

| Polyaluminum Chloride (PAC) | [Al₂(OH)ₙCl₆₋ₙ]ₘ | 7-8 researchgate.net |

| Ferric Chloride | FeCl₃ | ~4 doaj.org |

Mechanisms of Coagulation and Flocculation in Dye-Laden Wastewater

The removal of this compound from wastewater through coagulation and flocculation is a complex process governed by several key mechanisms. These mechanisms aim to destabilize the colloidal dye particles, allowing them to aggregate and be separated from the water. The primary mechanisms involved are charge neutralization and sweep flocculation.

Sweep Flocculation (Enmeshment): This mechanism occurs when the coagulant is added in excess of the amount required for charge neutralization. At an appropriate pH, the metal salts hydrolyze to form insoluble, amorphous metal hydroxide (B78521) precipitates, such as aluminum hydroxide (Al(OH)₃) or ferric hydroxide (Fe(OH)₃). These precipitates form a gelatinous, sweeping floc that physically entraps and enmeshes the this compound molecules as it settles. This process is less dependent on the surface charge of the dye molecules and more on the physical action of the precipitate formation.

Interparticle Bridging: In some cases, particularly when polymeric flocculants are used in conjunction with coagulants, interparticle bridging can occur. These long-chain polymers can attach to multiple dye-coagulant particles, forming bridges between them and creating larger, more robust flocs that settle more easily.

The efficiency of these mechanisms is influenced by several operational parameters, including the type and dosage of the coagulant and flocculant, the pH of the wastewater, mixing speeds, and the initial concentration of the dye. For instance, a lower pH is often beneficial for the removal of anionic dyes like this compound as it can enhance the positive charge of the coagulant species. The selection of the optimal coagulation-flocculation strategy is crucial for achieving high dye removal efficiency and minimizing sludge production.

Table 1: Key Mechanisms in Coagulation-Flocculation of this compound

| Mechanism | Description | Key Factors |

| Charge Neutralization | Positively charged coagulant species adsorb onto negatively charged dye molecules, neutralizing their charge and allowing for aggregation. | Coagulant dosage, pH, surface charge of dye. |

| Sweep Flocculation | Excess coagulant forms insoluble metal hydroxide precipitates that physically entrap dye molecules as they settle. | Coagulant dosage, pH, formation of precipitate. |

| Interparticle Bridging | Polymeric flocculants form bridges between dye-coagulant particles, creating larger, more settleable flocs. | Type and dosage of flocculant, particle concentration. |

To effectively remove this compound from wastewater, integrated and hybrid treatment systems are often employed. These systems combine different treatment processes to overcome the limitations of individual methods, leading to higher removal efficiencies and more complete degradation of the dye molecule.

Integrated and Hybrid Wastewater Treatment Systems

Combination of Biological Processes with Advanced Oxidation

Integrating biological treatment with Advanced Oxidation Processes (AOPs) is a promising strategy for the degradation of recalcitrant azo dyes like this compound. Biological processes, such as those using sequencing batch reactors (SBRs), can be effective in the initial decolorization of the dye under anaerobic conditions. During this stage, the azo bond of the dye molecule is cleaved, resulting in the formation of aromatic amines. However, these aromatic amines can be persistent and potentially toxic, requiring further treatment.

The efficiency of this integrated system depends on factors such as the microbial consortium in the biological stage, the operating conditions of the SBR (e.g., hydraulic retention time), and the parameters of the AOP (e.g., pH, catalyst dosage, oxidant concentration).

Table 2: Performance of a Combined Sequencing Batch Reactor (SBR) and Fenton Process for Azo Dye Removal

| Parameter | Initial Concentration | After SBR Treatment | After Fenton Process | Overall Removal Efficiency |

| Azo Dye Concentration | 500 mg/L | Significantly Reduced | < 10 mg/L | > 98% |

| Chemical Oxygen Demand (COD) | 3270 mg/L | 273 mg/L | 95 mg/L | ~97% |

Data adapted from studies on similar azo dyes.

Adsorption-Enhanced Degradation Processes

Another effective hybrid approach involves the combination of adsorption with a degradation process. In this system, an adsorbent material is used to concentrate the this compound molecules onto its surface. This pre-concentration step is then followed by a degradation technique, such as photocatalysis or sonolysis, which is initiated on the surface of the adsorbent.

The adsorbent can be a traditional material like activated carbon or a photocatalyst itself, such as titanium dioxide (TiO₂). When a photocatalyst is used as the adsorbent, the process is particularly efficient. The dye molecules are first adsorbed onto the surface of the photocatalyst. Upon irradiation with a suitable light source (e.g., UV light), the photocatalyst generates hydroxyl radicals, which then attack and degrade the adsorbed dye molecules. This proximity between the oxidant source and the target pollutant enhances the degradation rate and efficiency.

This integrated approach offers several advantages. The adsorption step effectively removes the dye from the bulk solution, even at low concentrations. The subsequent degradation step regenerates the adsorbent surface, allowing for its reuse, and mineralizes the dye, preventing secondary pollution associated with the disposal of spent adsorbent.

Synergistic Effects in Multi-Stage Treatment Schemes

Pre-treatment: Coagulation-flocculation to remove suspended solids and a portion of the dissolved dye.

Primary Treatment: An anaerobic biological stage to cleave the azo bond and decolorize the wastewater.

Secondary Treatment: An aerobic biological stage to degrade some of the resulting aromatic amines.

Tertiary/Polishing Treatment: An Advanced Oxidation Process (e.g., ozonation or photo-Fenton) to mineralize the remaining refractory organic compounds.

The synergy in such a system arises from the fact that each stage creates more favorable conditions for the subsequent one. For example, the initial coagulation-flocculation step reduces the turbidity of the wastewater, which can improve the efficiency of a subsequent photocatalytic oxidation step by allowing for better light penetration. Similarly, the anaerobic biological stage transforms the complex dye molecule into simpler, more biodegradable intermediates, which are then more easily mineralized in the aerobic and AOP stages.

Analytical Methodologies and Characterization Techniques for C.i. Acid Yellow 218 Research

Spectrophotometric and Colorimetric Methods for Dye Quantification

Spectrophotometric methods are widely utilized for the quantification of dyes in aqueous solutions due to their simplicity, speed, and cost-effectiveness. These methods are based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

For dye quantification, a UV-Visible spectrophotometer measures the absorbance of a sample at its wavelength of maximum absorbance (λmax). thermofisher.com The intense color of C.I. Acid Yellow 218, arising from its extensive conjugated system of aromatic rings and the azo (-N=N-) linkage, allows for sensitive detection in the visible region of the electromagnetic spectrum. ajol.info A calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the dye in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

While specific spectrophotometric studies for this compound are not extensively detailed in the public literature, the methodology is standard for azo dyes. researchgate.net However, a significant limitation of this technique is the potential for interference from other absorbing species in the sample matrix, which can lead to spectral overlap and inaccurate quantification. researchgate.net Derivatization techniques can sometimes be employed to shift the absorbance to a different wavelength to avoid such interferences. researchgate.net

Table 1: Typical Parameters for Spectrophotometric Dye Quantification

| Parameter | Description | Typical Value/Setting |

| Instrument | UV-Visible Spectrophotometer | Measures absorbance in the UV and visible ranges (e.g., 200-800 nm). |

| Wavelength (λmax) | Wavelength of maximum absorbance for the dye. | Determined by scanning a standard solution of the dye across the spectrum. |

| Solvent/Blank | A solution containing all components of the sample matrix except the dye. | Deionized water or a specific buffer solution. |

| Calibration Range | The range of concentrations used to construct the calibration curve. | Should bracket the expected concentration of the unknown samples. |

| Path Length | The internal width of the cuvette used for measurement. | Commonly 1 cm. |

| Analysis Mode | Absorbance | Unitless, derived from the logarithm of the ratio of incident to transmitted light. |

Chromatographic Techniques for this compound Analysis

Chromatographic methods are essential for separating the target dye from impurities, by-products, and other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual compounds in a mixture. For a complex molecule like this compound, Reverse-Phase HPLC (RP-HPLC) is a particularly suitable method. sielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar.

A validated RP-HPLC method for the analysis of this compound has been developed, demonstrating its applicability for routine analysis and quality control. sielc.com Method development involves optimizing parameters such as the mobile phase composition, column type, flow rate, and detector wavelength to achieve good resolution, symmetric peak shapes, and adequate retention times. ijnrd.org Validation according to established guidelines (e.g., ICH) ensures the method is accurate, precise, linear, and robust. ijnrd.orgmjcce.org.mk

Table 2: Exemplary RP-HPLC Method for this compound Analysis sielc.com

| Parameter | Condition | Purpose/Comment |

| Column | Newcrom R1 (or other C18 column) | Reverse-phase column with low silanol (B1196071) activity for good peak shape. |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | The organic modifier (MeCN) and aqueous phase create the eluting solvent system. Phosphoric acid adjusts pH and improves peak shape. |

| Elution Mode | Isocratic or Gradient | Gradient elution (varying mobile phase composition over time) is often used for complex samples to improve separation. lcms.cz |

| Flow Rate | 1.0 mL/min (typical) | Controls the speed of the separation and influences resolution and analysis time. ijnrd.org |

| Detector | UV-Visible Detector | Set at the λmax of the dye for optimal sensitivity. |

| Injection Volume | 20 µL (typical) | The volume of the sample introduced into the HPLC system. ijnrd.org |

| MS-Compatibility | Replace phosphoric acid with formic acid | Phosphoric acid is not volatile and can suppress ionization in a mass spectrometer; formic acid is a common volatile alternative. sielc.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. epa.gov This makes it an invaluable tool for the structural elucidation and identification of unknown compounds, such as synthesis impurities or degradation by-products of this compound.

While specific studies detailing the LC-MS analysis of this compound by-products are scarce, the technique has been successfully applied to identify degradation intermediates of other azo dyes. researchgate.netmdpi.com In a typical workflow, the effluent from the HPLC column is directed into the mass spectrometer's ion source. The molecules are ionized (e.g., by electrospray ionization, ESI), and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z). This provides molecular weight information for each separated component. Further fragmentation of parent ions (MS/MS) can yield structural fragments, allowing for the confident identification of the by-products. upce.cz A common degradation pathway for azo dyes involves the cleavage of the azo bond, leading to the formation of aromatic amines, which can be identified using LC-MS. nih.gov

Table 3: Potential Degradation By-products of this compound Identifiable by LC-MS

| Potential By-product Class | Formation Mechanism | Expected Outcome |

| Aromatic Amines | Reductive cleavage of the azo (-N=N-) bond. | Formation of two separate aromatic amine compounds based on the original structure. |

| Hydroxylated Species | Oxidative attack on the aromatic rings. | Introduction of one or more hydroxyl (-OH) groups, increasing the molecular weight. |

| De-sulfonated Species | Cleavage of the sulfonate (-SO3H) group. | Loss of the sulfonate group, decreasing the molecular weight by approx. 81 Da. |

| Low-Molecular-Weight Acids | Ring-opening and further oxidation of the aromatic structures. | Formation of simple organic acids. researchgate.net |

Spectroscopic Characterization of this compound and its Degradation Products

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of the dye and its transformation products.

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Each type of chemical bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, an FTIR spectrum would reveal the presence of its key functional groups. Analysis of the spectrum can confirm the structure of the synthesized dye or track chemical changes during degradation, such as the disappearance of the azo bond or the formation of new groups. researchgate.netmdpi.com The spectrum of a typical azo dye shows characteristic absorption bands for groups like -N=N-, -S=O (from sulfonate), -C=O (from pyrazolone (B3327878) ring and amide), and aromatic C-H and C=C bonds. ajol.info

Table 4: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Reference |

| 3400 - 3300 | N-H stretching | Amide (-CONH-) | ajol.info |

| 1645 - 1600 | C=O stretching | Pyrazolone ring, Amide | ajol.info |

| 1460 - 1410 | -N=N- stretching | Azo group | ajol.info |

| 1350 - 1300 | C-N stretching | Aromatic amine/amide | ajol.info |

| 1200 - 1140 | S=O asymmetric stretching | Sulfonate group (-SO₃⁻) | ajol.info |

| 1050 - 1010 | S=O symmetric stretching | Sulfonate group (-SO₃⁻) | ajol.info |

| 850 - 750 | C-Cl stretching | Aryl chloride |

UV-Visible spectroscopy is the primary technique for monitoring the decolorization of dye solutions during degradation processes (e.g., photocatalysis, ozonation, or biological treatment). The color of this compound is due to its chromophore, an extensive system of conjugated double bonds that includes the azo group, which absorbs light in the visible region. thermofisher.com

Degradation processes typically target and break down this chromophore. The cleavage of the azo bond, for example, disrupts the conjugation, leading to the formation of colorless or less colored by-products. nih.gov This chemical change is directly observed as a decrease in the absorbance at the dye's λmax. By recording UV-Vis spectra at different time intervals during a treatment process, a decolorization profile can be generated, allowing for the calculation of decolorization efficiency and the study of reaction kinetics. researchgate.netmdpi.com

Table 5: Principle of UV-Visible Spectroscopy for Decolorization Monitoring

| Step | Description | Observation |

| 1. Initial Spectrum (t=0) | A UV-Vis spectrum of the initial dye solution is recorded. | A prominent absorbance peak is observed at the dye's λmax in the visible range. |

| 2. Degradation Process | The dye solution is subjected to a treatment method (e.g., UV irradiation, chemical oxidation). | The colored solution begins to fade over time. |

| 3. Time-course Spectra | Spectra are recorded at regular time intervals (t=1, 2, 3...n). | The height of the absorbance peak at λmax decreases progressively with time. |

| 4. Final Analysis | The percentage of decolorization is calculated from the initial and final absorbance values. | A high percentage of decolorization indicates effective breakdown of the dye's chromophore. |

Assessment of Wastewater Treatment Efficacy

The evaluation of wastewater treatment effectiveness for dye-containing effluents, such as those with this compound, relies on a suite of analytical techniques. These methods quantify the reduction of organic load, color, and particulate matter, thereby providing a comprehensive measure of the treatment process's success in mineralizing and removing the target pollutant.

Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) Analysis

Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) are fundamental parameters for assessing the organic pollution load in wastewater before and after treatment. COD measures the amount of oxygen required to chemically oxidize the organic compounds in water, offering an indication of the total organic content. TOC analysis is more specific, quantifying the total amount of carbon bound in organic compounds, which is crucial for confirming the mineralization of the dye molecule.

In studies involving the degradation of complex azo dyes, COD and TOC analyses are standard procedures to verify the breakdown of the parent compound into simpler, less harmful substances. For instance, research on the electrochemical degradation of sulfonated azo dyes utilizes COD and TOC measurements to track the mineralization process. upce.cz The goal of effective treatment is not just decolorization but a significant reduction in COD and TOC values, signifying a true decrease in chemical pollution.

Advanced Oxidation Processes (AOPs), such as the Fenton process, are frequently evaluated based on their ability to reduce COD. In a study on a structurally similar dye, C.I. Acid Yellow 23, the Fenton process demonstrated significant COD removal efficiency. researchgate.net The efficiency was highly dependent on operational parameters like pH. For example, at a pH of 3.5, a COD removal of 96% was achieved, which decreased to 90.33% when the pH was increased to 7.0. researchgate.net This highlights the importance of COD analysis in optimizing treatment conditions.

The following table summarizes research findings on COD removal during the treatment of wastewater containing a similar acid yellow dye using different AOPs.

Table 1: Efficacy of Advanced Oxidation Processes on COD Removal for C.I. Acid Yellow 23

| Treatment Process | pH | H₂O₂ Concentration (mg/L) | Fe²⁺ Concentration (mg/L) | COD Removal Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Fenton | < 3.5 | 1 | 1 | 87.9 | researchgate.net |

| UV/H₂O₂ | 3.5 | 1 | - | 86.7 | researchgate.net |

| Coagulation-Flocculation | 3.5 | - | - | 96.0 | researchgate.net |

TOC analysis provides a more direct measure of the conversion of organic carbon to carbon dioxide, confirming complete mineralization. A significant decrease in TOC indicates that the dye's complex organic structure has been successfully broken down. iwaponline.com

Turbidity and Color Removal Measurements

The most apparent indicator of dye pollution is the color of the wastewater. Consequently, color removal is a primary objective of treatment. This is typically quantified using a spectrophotometer to measure the absorbance of the water at the dye's maximum wavelength (λmax) before and after treatment. Turbidity, a measure of water cloudiness caused by suspended particles, is also a key parameter, often measured with a nephelometer or turbidimeter. researchgate.net

Fungal bioremediation has been explored for the treatment of effluents containing this compound. In one study, various fungal species were screened for their ability to decolorize wastewater containing a mix of acid dyes, including Acid Yellow 218. ijcmas.com The research focused on optimizing conditions to maximize color removal, demonstrating the direct application of this analytical method to the target compound.

Coagulation-flocculation and AOPs are also extensively evaluated for their color and turbidity removal capabilities. For the related C.I. Acid Yellow 23, studies have shown that these methods can achieve very high removal efficiencies. researchgate.net Using a combined natural and chemical coagulant at a pH of 3.5 resulted in 99.72% color removal and 97.76% turbidity removal. researchgate.net Similarly, the Fenton process under optimal conditions (pH < 3.5) achieved 96.4% color removal and 98.4% turbidity removal. researchgate.net

The data below, from studies on a similar acid yellow dye, illustrates the effectiveness of different treatment methods in removing color and turbidity.

Table 2: Efficacy of Various Treatment Methods on Color and Turbidity Removal for C.I. Acid Yellow 23

| Treatment Process | pH | Color Removal Efficiency (%) | Turbidity Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| Fenton | < 3.5 | 96.4 | 98.4 | researchgate.net |

| UV/H₂O₂ | 3.5 | 96.5 | - | researchgate.net |

| Coagulation-Flocculation | 3.5 | 99.72 | 97.76 | researchgate.net |

These analytical methodologies are critical for optimizing treatment processes and ensuring that industrial effluents are treated to a standard that is safe for discharge into the environment.

Theoretical and Computational Studies of C.i. Acid Yellow 218 Transformations

Kinetic Modeling of Degradation and Removal Processes

Kinetic modeling is crucial for quantifying the rate at which C.I. Acid Yellow 218 is transformed or removed. This understanding is fundamental for designing and optimizing treatment processes.

The degradation and adsorption of dyes like this compound are often analyzed using pseudo-first-order and pseudo-second-order kinetic models. These models, while simplifying the complex reaction mechanisms, provide valuable insights into the rate-determining steps of the process.

The pseudo-first-order model assumes that the rate of reaction is proportional to the concentration of one reactant, even if other reactants are involved. This is often the case when one reactant is present in a large excess. uomustansiriyah.edu.iq The integrated form of the pseudo-first-order rate equation is:

ln(q_e - q_t) = ln(q_e) - k_1t

where:

q_e (mg/g) is the amount of dye adsorbed at equilibrium.

q_t (mg/g) is the amount of dye adsorbed at time t.

k_1 (min⁻¹) is the rate constant of the pseudo-first-order adsorption.

The pseudo-second-order model assumes that the rate-limiting step is chemical sorption involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate. jmaterenvironsci.com The linearized form of the pseudo-second-order kinetic model is:

t/q_t = 1/(k_2 * q_e^2) + t/q_e

where:

k_2 (g/mg·min) is the rate constant of the pseudo-second-order adsorption.

Studies on various acid dyes, including those structurally similar to Acid Yellow 218, have frequently shown that the pseudo-second-order model provides a better fit for the experimental data, suggesting that chemisorption is often the rate-controlling step. jmaterenvironsci.comnih.govscientiaplena.org.br For instance, the adsorption of Acid Yellow 42 on calcined layered double hydroxide (B78521) was best described by the pseudo-second-order equation, indicating a process controlled by chemical adsorption. unesp.br Similarly, the removal of Acid Yellow 24 using activated carbon from Luffa acutangula seed hull also followed a pseudo-second-order mechanism. jmaterenvironsci.com

The determination of the reaction rate constant is a primary outcome of kinetic modeling. This constant quantifies the speed of the degradation or removal process. Several factors can significantly influence this rate constant for this compound:

pH: The pH of the solution is a critical parameter affecting the surface charge of the adsorbent and the ionization state of the dye molecule, thereby influencing the electrostatic interactions between them. acs.org For many acid dyes, acidic conditions are favorable for adsorption and degradation. frontiersin.orgfrontiersin.org For example, in the Fenton and photo-Fenton degradation of C.I. Acid Yellow 23, the optimal pH was found to be 3. researchgate.netnih.gov

Initial Dye Concentration: Generally, the initial rate of degradation or adsorption increases with the initial dye concentration. However, at very high concentrations, the rate may decrease due to the saturation of active sites on the catalyst or adsorbent. frontiersin.orgfrontiersin.org

Temperature: Temperature can affect the reaction rate in multiple ways. An increase in temperature can enhance the diffusion rate of dye molecules and increase the activation energy of the reaction, often leading to a higher degradation rate. frontiersin.orgfrontiersin.org However, the effect can be complex and depends on the specific process.

Catalyst/Adsorbent Dosage: Increasing the amount of catalyst or adsorbent generally increases the number of available active sites, leading to a higher reaction rate. acs.org

Presence of Other Ions: The presence of certain anions and cations in the wastewater can either promote or inhibit the degradation process by interacting with the catalyst or the dye molecules. frontiersin.orgfrontiersin.org

Adsorption Isotherm Modeling and Thermodynamic Analysis

Adsorption isotherm models are mathematical representations that describe the equilibrium relationship between the amount of adsorbate on the adsorbent and the concentration of the adsorbate in the solution at a constant temperature.

Several isotherm models are used to analyze the adsorption of dyes like this compound. The most common are the Langmuir and Freundlich models.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. scirp.org It is expressed as:

C_e/q_e = 1/(Q_m * b) + C_e/Q_m

where:

C_e (mg/L) is the equilibrium concentration of the adsorbate.

q_e (mg/g) is the amount of adsorbate adsorbed per unit mass of adsorbent at equilibrium.

Q_m (mg/g) is the maximum monolayer adsorption capacity.

b (L/mg) is the Langmuir constant related to the energy of adsorption.

The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface. scirp.org It is given by the equation:

log(q_e) = log(K_f) + (1/n) * log(C_e)

where:

K_f ((mg/g)(L/mg)¹/ⁿ) is the Freundlich constant related to the adsorption capacity.

n is the Freundlich constant related to the adsorption intensity. A value of n between 1 and 10 indicates favorable adsorption. scirp.org

Other models such as the Temkin isotherm , which considers the effect of indirect adsorbate-adsorbate interactions on adsorption, and the Dubinin-Radushkevich (D-R) isotherm , which is used to determine if the adsorption process is physical or chemical, are also applied. jmaterenvironsci.comekb.eg The choice of the best-fitting model is typically determined by comparing the correlation coefficients (R²) obtained from plotting the experimental data. researchgate.net For instance, the adsorption of an acid yellow dye on activated carbon was well-fitted by the Freundlich model, suggesting multilayer adsorption. jmaterenvironsci.com In another study on Acid Yellow 42, the Freundlich isotherm also provided the best fit. unesp.br

Thermodynamic parameters provide insight into the spontaneity and nature of the adsorption process. These parameters include the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). They are calculated using the following equations:

ΔG° = -RT * ln(K_c) ln(K_c) = ΔS°/R - ΔH°/(RT)

where:

R is the universal gas constant (8.314 J/mol·K).

T is the absolute temperature in Kelvin.

K_c is the equilibrium constant.

Gibbs Free Energy (ΔG°): Negative values of ΔG° indicate that the adsorption process is spontaneous. unesp.br

Enthalpy (ΔH°): A positive ΔH° suggests that the adsorption is endothermic, meaning it is favored by an increase in temperature. unesp.brunirioja.es A negative ΔH° indicates an exothermic process.

Entropy (ΔS°): A positive ΔS° suggests an increase in the randomness at the solid-liquid interface during adsorption. unesp.br

For example, in the adsorption of Acid Yellow 42 onto calcined layered double hydroxide, the negative ΔG° values confirmed the spontaneity of the process, the positive ΔH° value indicated its endothermic nature, and the positive ΔS° value suggested increased disorder at the interface. unesp.br

Optimization and Experimental Design Methodologies

To efficiently study the degradation and removal of this compound and to find the optimal conditions for these processes, statistical experimental design methodologies are often employed. These methods help in understanding the interactions between different operational parameters and reduce the number of experiments required.

Response Surface Methodology (RSM) is a widely used collection of statistical and mathematical techniques for developing, improving, and optimizing processes. d-nb.infomdpi.com It allows for the evaluation of the effects of multiple factors and their interactions on one or more response variables. scirp.org A common RSM design is the Central Composite Design (CCD) , which is used to fit a second-order model and find the optimal conditions for a process. d-nb.infoscirp.org For instance, RSM has been successfully applied to optimize the degradation of various dyes by processes like wet air oxidation and electrocoagulation. d-nb.infonih.gov

Another approach is the Taguchi method , which uses orthogonal arrays to study a large number of variables with a small number of experiments. erciyes.edu.tr This method is particularly useful for identifying the most influential factors in a process.

By using these optimization techniques, researchers can determine the ideal pH, catalyst/adsorbent dose, temperature, and initial dye concentration to achieve the maximum removal or degradation efficiency for this compound in a cost-effective and time-efficient manner. researchgate.netmdpi.comchemmethod.com

Response Surface Methodology (RSM) Applications

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes. In the context of dye degradation, RSM is frequently employed to evaluate the effects of several independent variables on a response and to determine the optimal conditions for the desired outcome, such as maximum decolorization efficiency.

While specific RSM studies focusing exclusively on this compound are not extensively documented in the provided results, the methodology has been widely applied to other acid dyes, such as Acid Yellow 42 and Acid Red 97. bch.ro For these dyes, RSM, in conjunction with a Box-Behnken design, has been used to optimize the coagulation-flocculation process for wastewater treatment. bch.ro The independent variables typically investigated include pH, coagulant concentration, and initial dye concentration. bch.ro The goal is to find the combination of these factors that maximizes the removal of the dye from the solution. bch.ro The application of RSM allows for the development of a mathematical model that describes the relationship between the variables and the response, which can then be used to predict the system's behavior under different conditions. bch.romdpi.com

For instance, in the discoloration of Acid Yellow 42, optimal conditions were identified at a pH of 7.68, a coagulant concentration of 243 mg/L, and an initial dye concentration of 200 mg/L. bch.ro This highlights the power of RSM in pinpointing the most effective process parameters. This statistical approach is often managed with software such as Minitab, Design Expert, or Matlab. nih.gov

Density Functional Theory (DFT) and Molecular Modeling Approaches

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. nobelprize.orgcecam.org It offers a balance between accuracy and computational cost, making it suitable for studying large molecules like dyes. acs.org

Electronic Structure and Reactivity Predictions

DFT calculations can provide valuable information about the electronic structure of this compound, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and the Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential. mdpi.com The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's stability and reactivity. A smaller gap generally implies higher reactivity.

These calculations can also predict sites within the molecule that are susceptible to electrophilic or nucleophilic attack. mdpi.com For azo dyes, the azo bond (-N=N-) is a key reactive site, and DFT can help to understand its electronic properties and susceptibility to cleavage. This information is vital for predicting how the dye will behave in different chemical environments and for designing effective degradation strategies.

Adsorption Mechanism Elucidation at the Molecular Level

Molecular modeling, often employing DFT, can elucidate the mechanisms of dye adsorption onto various materials at the molecular level. While specific studies on this compound were not found, research on other dyes like Congo Red demonstrates how these methods are applied. frontiersin.org

Computational models can simulate the interaction between the dye molecule and the adsorbent surface. These simulations can reveal the preferred orientation of the adsorbed dye, the nature of the intermolecular forces involved (e.g., electrostatic interactions, hydrogen bonding, van der Waals forces), and the specific functional groups on both the dye and the adsorbent that participate in the binding. frontiersin.org For instance, in acidic conditions, the surface of an adsorbent may become positively charged, leading to strong electrostatic attraction with anionic dyes like Acid Yellow 218, which contain sulfonate groups. scirp.org Conversely, at alkaline pH, repulsion between the negatively charged surface and the anionic dye can lead to lower adsorption. scirp.org

Prediction of Degradation Pathways and Intermediates

Predictive software based on computational chemistry principles can be used to forecast the degradation pathways of organic compounds. lhasalimited.org These programs use a knowledge base of known chemical reactions and degradation patterns to predict the likely transformation products under specific conditions (e.g., hydrolysis, oxidation, photolysis). lhasalimited.org

For azo dyes, the most significant degradation reaction is often the reductive cleavage of the azo bond, which can be catalyzed by enzymes like azoreductase. sdc.org.uk This cleavage results in the formation of aromatic amines, which may themselves be subject to further degradation. sdc.org.uk Computational models can predict the structures of these primary and subsequent degradation intermediates. lhasalimited.org This predictive capability is crucial for assessing the potential environmental impact of the dye, as some degradation products may be more toxic than the parent compound. For example, the degradation of Reactive Yellow 18 was studied, and the intermediates were identified using techniques like LCMS, which can be guided by computational predictions. mdpi.com

Predictive Models for Environmental Fate and Transport

Predictive models are essential tools for assessing the environmental fate and transport of chemicals like this compound. earthworks.orgmuni.cz These models use the physicochemical properties of the substance, along with environmental parameters, to estimate its distribution and persistence in various environmental compartments (air, water, soil, sediment).

For semi-volatile organic compounds (SVOCs), models like the EPI Suite™ can predict properties such as atmospheric oxidation rates and biodegradation half-lives. researchgate.net These models often indicate that azo dyes biodegrade slowly. researchgate.net The transport of these pollutants can occur over long ranges in the atmosphere, and their partitioning between the gas and particulate phases is a key factor in their environmental distribution. muni.cz

The adsorption behavior of a dye significantly influences its mobility in soil and water systems. Isotherm models like Langmuir and Freundlich are used to describe the equilibrium distribution of a dye between the solid and liquid phases. scirp.orgraco.cat The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. scirp.orgraco.cat Kinetic models, such as pseudo-first-order and pseudo-second-order models, are used to describe the rate of adsorption. researchgate.net The pseudo-second-order model often provides a good fit for dye adsorption, suggesting that chemisorption may be the rate-limiting step. researchgate.netresearchgate.net

By integrating data on a dye's degradation kinetics, adsorption characteristics, and physicochemical properties, environmental fate models can predict its concentration and persistence in the environment, helping to assess potential risks to ecosystems and human health. earthworks.org

Q & A

Q. What statistical methods are recommended for analyzing large datasets from high-throughput screening of this compound derivatives?

- Methodology : Apply principal component analysis (PCA) or hierarchical clustering to reduce dimensionality. Use machine learning (e.g., random forest regression) to correlate structural descriptors (e.g., logP, molecular weight) with properties like lightfastness. Validate models via k-fold cross-validation. Publish code and datasets in open repositories (e.g., GitHub, Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products